

# The Biological Versatility of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloro-3-methylimidazo[1,2-b]pyridazine

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The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic system is a key pharmacophore in numerous compounds with potential therapeutic applications, ranging from oncology and inflammation to infectious diseases. This technical guide provides an in-depth overview of the biological activities of imidazo[1,2-b]pyridazine derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

## Kinase Inhibitory Activity

Imidazo[1,2-b]pyridazine derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for drug discovery.

## Mps1 (TTK) Kinase Inhibition

Monopolar spindle 1 (Mps1), also known as TTK, is a key regulator of the spindle assembly checkpoint and a promising target in oncology.<sup>[1][2]</sup> A series of imidazo[1,2-b]pyridazine-based compounds have been developed as highly potent and selective Mps1 inhibitors.

Table 1: Mps1 Kinase Inhibitory Activity and Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives[1][2]

Compound	Cellular Mps1 IC50 (nM)	A549 IC50 (nM)
27f	0.70	6.0

IC50 values represent the concentration required for 50% inhibition.

## Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a validated target for B-cell malignancies.[3][4] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and highly selective irreversible inhibitors of BTK.

Table 2: BTK Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives[3][4]

Compound	BTK IC50 (nM)
22	1.3

IC50 values represent the concentration required for 50% inhibition.

## Tyrosine Kinase 2 (Tyk2) JH2 Domain Inhibition

Tyk2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. The pseudokinase (JH2) domain of Tyk2 has emerged as a target for developing selective allosteric inhibitors.[5][6]

Table 3: Tyk2 JH2 Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives[5][6]

Compound	TYK2 JH2 IC50 (μM)
7	Potent hit compound
29	Improved cellular potency

IC50 values represent the concentration required for 50% inhibition.

## Dual-specificity Tyrosine-phosphorylation-regulated Kinase (DYRK) Inhibition

The DYRK family of kinases is implicated in various cellular processes, and their dysregulation is associated with several diseases, including cancer and neurodegenerative disorders.<sup>[7][8][9]</sup> Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of DYRK1A.

Table 4: DYRK1A Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives<sup>[8]</sup>

Compound	DYRK1A IC50 (nM)
17	25

IC50 values represent the concentration required for 50% inhibition.

## Anticancer Activity

The kinase inhibitory properties of imidazo[1,2-b]pyridazines contribute significantly to their potent anticancer activities against a range of human cancer cell lines.

Table 5: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives Against Various Cancer Cell Lines<sup>[1][2][10][11][12]</sup>

Compound	Cell Line	IC50 (μM)
27f	A549 (Lung)	0.006
5l	A549 (Lung)	3.22
5l	HCT-116 (Colon)	2.71
IP-5	HCC1937 (Breast)	45
IP-6	HCC1937 (Breast)	47.7
1(a)	A549 (Lung)	8.23
1(a)	BT549 (Breast)	1.02
1(a)	HCT-116 (Colon)	5.60
1(a)	MCF-7 (Breast)	5.59

IC50 values represent the concentration required for 50% inhibition.

## Anti-inflammatory Activity

Imidazo[1,2-b]pyridazine derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 6: COX-1 and COX-2 Inhibitory Activity of Pyridazine Derivatives[13][14]

Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Index (SI) (COX-1/COX-2)
4c	-	0.26	-
6b	-	0.18	6.33
9a	-	0.0155	21.29
16b	-	0.0169	18.63
Celecoxib	-	0.35	-
Celecoxib	-	0.0178	17.98

IC50 values represent the concentration required for 50% inhibition. A higher selectivity index indicates greater selectivity for COX-2.

## Antiviral Activity

A notable biological activity of imidazo[1,2-b]pyridazine derivatives is their potent and broad-spectrum inhibition of human picornaviruses, including rhinoviruses and enteroviruses.[\[15\]](#)

Table 7: Antiviral Activity of Imidazo[1,2-b]pyridazine Derivatives against Human Rhinovirus 14 (HRV-14)[\[15\]](#)

Compound	Activity
Oxime derivatives	Most potent analogues
7b	Potent broad-spectrum antirhinoviral and antienteroviral activity

## Experimental Protocols

### Mps1/TTK Kinase Assay (Generic Protocol)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory effect of compounds on Mps1/TTK activity.

- Reagents and Materials:
  - Recombinant human Mps1/TTK enzyme
  - Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
  - ATP solution
  - Fluorescently labeled peptide substrate
  - Test imidazo[1,2-b]pyridazine compounds dissolved in DMSO
  - Stop solution (containing a chelating agent like EDTA)

- 384-well assay plates
- Plate reader capable of detecting fluorescence or luminescence.
- Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. Add a small volume (e.g., 2.5  $\mu$ L) of the diluted compounds or DMSO (for controls) to the wells of the 384-well plate. c. Prepare a 2x Mps1 enzyme/substrate mixture in kinase reaction buffer and add 5  $\mu$ L to each well. d. Initiate the kinase reaction by adding 2.5  $\mu$ L of a 4x ATP solution to each well. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding a stop solution. g. Measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal is inversely proportional to the kinase activity. h. Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## BTK Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds against BTK.

- Reagents and Materials:
  - Recombinant human BTK enzyme
  - Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50  $\mu$ M DTT)
  - ATP solution
  - Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
  - Test imidazo[1,2-b]pyridazine compounds in DMSO
  - ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
  - 384-well assay plates
  - Luminometer.

- Procedure: a. Prepare serial dilutions of the test compounds. b. In a 384-well plate, add the test compound, BTK enzyme, and substrate/ATP mixture. c. Incubate the reaction at room temperature for 60 minutes. d. Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes. e. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. f. Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. g. Calculate IC50 values from the dose-response curves.

## MTT Cell Viability Assay (Generic Protocol)

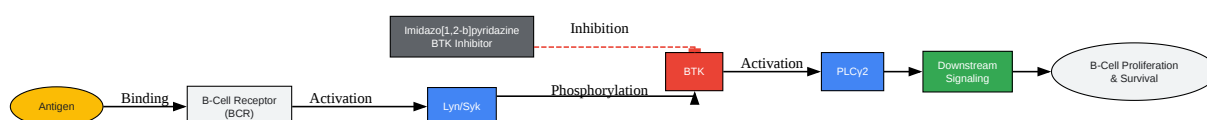
This assay is used to assess the cytotoxic effects of the imidazo[1,2-b]pyridazine derivatives on cancer cell lines.

- Reagents and Materials:
  - Cancer cell lines (e.g., A549, HCT-116, MCF-7)
  - Complete cell culture medium
  - Test imidazo[1,2-b]pyridazine compounds
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  - Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
  - 96-well cell culture plates
  - Microplate reader.
- Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

# Signaling Pathways and Logical Relationships

## B-Cell Receptor (BCR) Signaling Pathway

Imidazo[1,2-b]pyridazine derivatives that inhibit BTK interfere with the BCR signaling pathway, which is crucial for B-cell proliferation and survival.



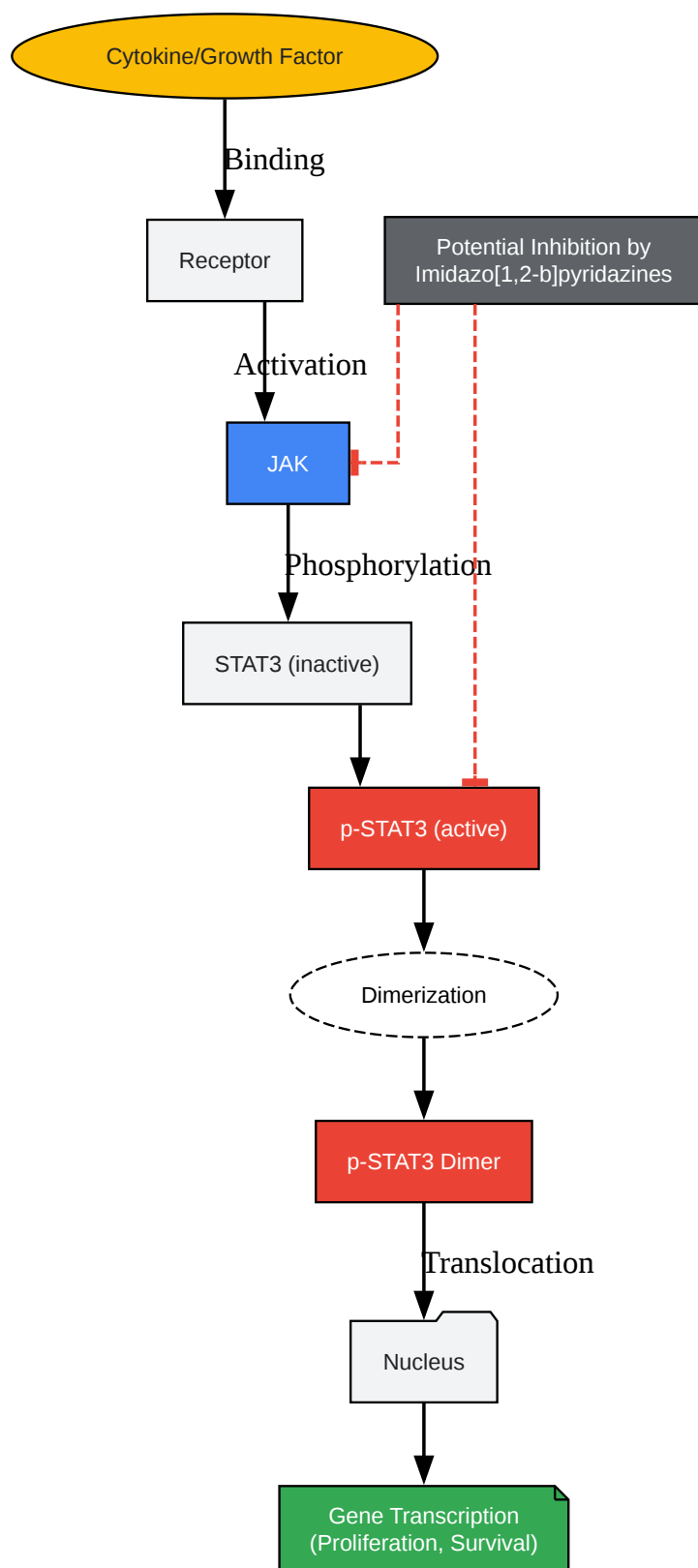
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Caption: BCR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine BTK inhibitors.

## STAT3 Signaling Pathway

The STAT3 signaling pathway is often constitutively activated in cancer cells and plays a critical role in tumor progression. Some imidazo[1,2-b]pyridazine derivatives may exert their anticancer effects by modulating this pathway.



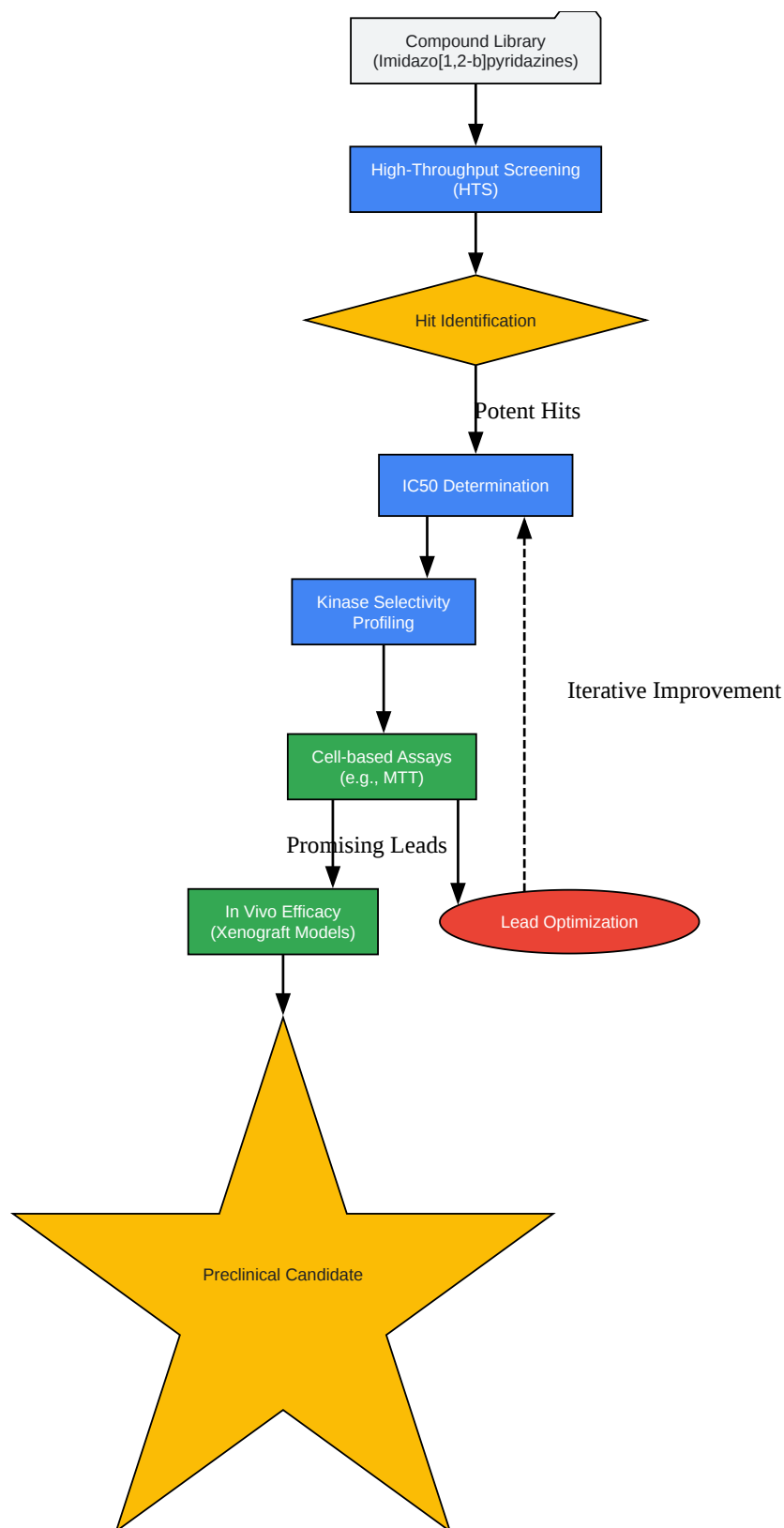


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Caption: Overview of the STAT3 signaling pathway and potential points of inhibition.

## Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing imidazo[1,2-b]pyridazine derivatives as kinase inhibitors.



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